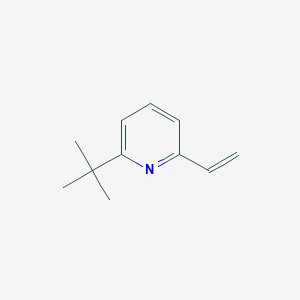
2-(tert-Butyl)-6-vinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-6-vinylpyridine is an organic compound characterized by a pyridine ring substituted with a tert-butyl group at the 2-position and a vinyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-6-vinylpyridine typically involves the alkylation of 2-bromo-6-vinylpyridine with tert-butyl lithium or tert-butyl magnesium chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butyl group into the pyridine ring, making the process more sustainable and scalable .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(tert-Butyl)-6-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Grignard reagents or organolithium compounds are often used for substitution reactions.
Major Products:
Oxidation: Formation of 2-(tert-butyl)-6-formylpyridine or 2-(tert-butyl)-6-carboxypyridine.
Reduction: Formation of 2-(tert-butyl)-6-vinylpiperidine.
Substitution: Formation of various 2-substituted-6-vinylpyridine derivatives.
Applications De Recherche Scientifique
2-(tert-Butyl)-6-vinylpyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-6-vinylpyridine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The vinyl group can participate in various chemical reactions, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
- 2-(tert-Butyl)-6-methylpyridine
- 2-(tert-Butyl)-6-ethylpyridine
- 2-(tert-Butyl)-6-phenylpyridine
Comparison: 2-(tert-Butyl)-6-vinylpyridine is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to its methyl, ethyl, and phenyl analogs. The vinyl group allows for additional functionalization and chemical transformations, making it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
2-tert-butyl-6-ethenylpyridine |
InChI |
InChI=1S/C11H15N/c1-5-9-7-6-8-10(12-9)11(2,3)4/h5-8H,1H2,2-4H3 |
Clé InChI |
RXSLNFHLOCSKPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC(=N1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(R)-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[(R)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B15250164.png)
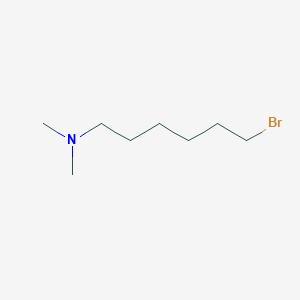
![(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol](/img/structure/B15250172.png)
![4,5,7-Trifluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B15250182.png)
![Diethyl 2,2'-(((((3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4',5'-diyl)bis(methylene))bis(azanediyl))bis(2-methylquinoline-8,6-diyl))bis(oxy))diacetate](/img/structure/B15250186.png)
![4-(4-Bromobenzyl)-7-(4-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15250188.png)
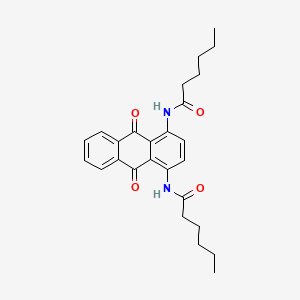
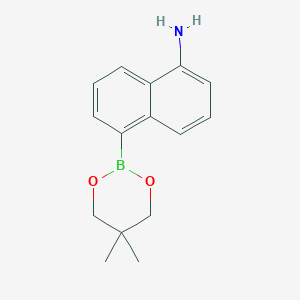
![Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-](/img/structure/B15250214.png)

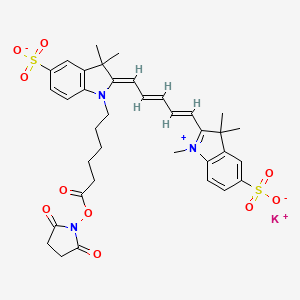
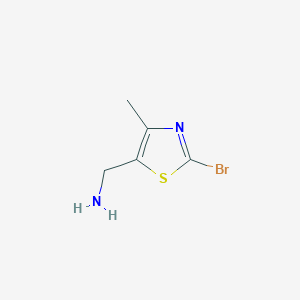
![2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15250227.png)

